2-(2,2-Dimethylpropoxy)pyrazine
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Overview
Description
2-(2,2-Dimethylpropoxy)pyrazine is a heterocyclic aromatic organic compound. It belongs to the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, food industries, and perfumeries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropoxy)pyrazine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyclization of appropriate precursors, which can be achieved through environmentally benign and cost-effective routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropoxy)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have enhanced biological or chemical properties.
Scientific Research Applications
2-(2,2-Dimethylpropoxy)pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropoxy)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazine: The parent compound with a simpler structure.
2-Methoxypyrazine: Known for its flavor and aroma properties.
Tetramethylpyrazine: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
2-(2,2-Dimethylpropoxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
70090-34-5 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(2,2-dimethylpropoxy)pyrazine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)7-12-8-6-10-4-5-11-8/h4-6H,7H2,1-3H3 |
InChI Key |
VGOBXNKMDKAHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=NC=CN=C1 |
Origin of Product |
United States |
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